molecular formula C14H22ClN B6344128 Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride CAS No. 1240590-76-4

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride

Cat. No.: B6344128
CAS No.: 1240590-76-4
M. Wt: 239.78 g/mol
InChI Key: QOOFDYSWAJULAJ-BNSHTTSQSA-N
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Description

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is an organic compound with a complex structure that includes a butyl group, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride typically involves the reaction of butylamine with (2E)-2-methyl-3-phenylprop-2-en-1-al in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine
  • Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine acetate
  • Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine sulfate

Uniqueness

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14;/h5-9,11,15H,3-4,10,12H2,1-2H3;1H/b13-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOFDYSWAJULAJ-BNSHTTSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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